N-(2-(3-bromophenoxy)ethyl)cyclopropanamine
Overview
Description
“N-(2-(3-bromophenoxy)ethyl)cyclopropanamine” is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-(2-(3-bromophenoxy)ethyl)cyclopropanamine” is represented by the SMILES stringC1CC1NCCOC2=CC(=CC=C2)Br
. This indicates that the compound contains a cyclopropane ring attached to an amine group, which is further connected to a bromophenoxy group. Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(3-bromophenoxy)ethyl)cyclopropanamine” are not fully detailed in the available resources. The compound has a molecular weight of 256.14 .Scientific Research Applications
Agricultural Chemistry
In agriculture, it can be explored for the development of new pesticides or herbicides. The bromophenoxy moiety could be effective in disrupting the growth of certain pests or weeds, leading to safer and more targeted agrochemicals.
Each application leverages the unique chemical structure of N-(2-(3-bromophenoxy)ethyl)cyclopropanamine to explore and develop new technologies and solutions across diverse scientific disciplines. The compound’s versatility underscores its importance in ongoing research and its potential for future scientific breakthroughs .
Safety and Hazards
The safety data sheet for “N-(2-(3-bromophenoxy)ethyl)cyclopropanamine” provides several precautionary statements. These include recommendations to obtain special instructions before use, avoid mixing with combustibles, protect from moisture, and handle under inert gas . It’s also advised to use personal protective equipment as required .
properties
IUPAC Name |
N-[2-(3-bromophenoxy)ethyl]cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-2-1-3-11(8-9)14-7-6-13-10-4-5-10/h1-3,8,10,13H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFAJWGGIVTIMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCOC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-bromophenoxy)ethyl)cyclopropanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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